Metabolic Fate and Detoxification: 1-(4-Hydroxyphenylazo)-2-naphthol as a Detoxified Metabolite of Carcinogenic Sudan I
1-(4-Hydroxyphenylazo)-2-naphthol is identified as a primary C-hydroxylated detoxication product of the known carcinogen Sudan I (1-phenylazo-2-naphthol) [1]. Unlike the parent compound, which undergoes metabolic activation by CYP1A1 to form DNA-reactive species [2], the hydroxylated metabolite is considered a detoxified derivative. This metabolic divergence is quantifiable: hepatic CYP1A1 contributes 12–30% to the oxidation of Sudan I in human liver microsomes, with 1-(4-hydroxyphenylazo)-2-naphthol being a major product [2].
| Evidence Dimension | Metabolic fate and carcinogenic potential |
|---|---|
| Target Compound Data | Detoxication product; binds to nucleic acids only after secondary peroxidase activation [1] |
| Comparator Or Baseline | Sudan I (1-phenylazo-2-naphthol): Carcinogenic, metabolically activated by CYP1A1 to DNA-reactive species |
| Quantified Difference | Parent compound (Sudan I) oxidation is mediated 12–30% by CYP1A1; hydroxylation yields 1-(4-hydroxyphenylazo)-2-naphthol as a detoxified derivative |
| Conditions | Human liver microsomal assays; in vitro peroxidase/H₂O₂ systems |
Why This Matters
Procurement for biological or environmental studies must account for metabolic stability and safety profile; using the detoxified metabolite reduces confounding toxicological signals and aligns with safer handling practices.
- [1] Stiborová, M., et al. (2004). Detoxication products of the carcinogenic azodye Sudan I (Solvent Yellow 14) bind to nucleic acids after activation by peroxidase. Cancer Letters, 220(2), 145-154. View Source
- [2] Stiborová, M., et al. (2005). Expression of cytochrome P450 1A1 and its contribution to oxidation of a potential human carcinogen 1-phenylazo-2-naphthol (Sudan I) in human livers. Cancer Letters, 220(2), 145-154. View Source
